Methyl 4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride
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Overview
Description
Methyl 4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride is a compound that features a pyrrolidine ring substituted with a methylimidazole groupThe presence of both the pyrrolidine and imidazole rings contributes to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride typically involves the construction of the pyrrolidine ring followed by the introduction of the methylimidazole group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable amine with a diester can lead to the formation of the pyrrolidine ring, which is then functionalized with the imidazole group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of advanced purification techniques such as crystallization and chromatography ensures the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can target the pyrrolidine ring, leading to the formation of reduced derivatives.
Substitution: Both the pyrrolidine and imidazole rings can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole oxides, while reduction of the pyrrolidine ring can yield reduced pyrrolidine derivatives .
Scientific Research Applications
Methyl 4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and receptor binding.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, influencing their activity. The pyrrolidine ring can interact with receptors and other proteins, modulating their function. These interactions can lead to various biological effects, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: Another pyrrolidine derivative with different biological activities.
Pyrrolidine-2,5-diones: Compounds with similar structural features but distinct chemical properties.
Prolinol: A pyrrolidine derivative used in different chemical and biological applications.
Uniqueness
Methyl 4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride is unique due to the presence of both the pyrrolidine and imidazole rings, which confer distinct chemical and biological properties. This combination allows for versatile interactions with various molecular targets, making it a valuable compound in research and development .
Properties
Molecular Formula |
C10H17Cl2N3O2 |
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Molecular Weight |
282.16 g/mol |
IUPAC Name |
methyl 4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-13-6-12-5-9(13)7-3-11-4-8(7)10(14)15-2;;/h5-8,11H,3-4H2,1-2H3;2*1H |
InChI Key |
BFHMLBWGEYAKIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC=C1C2CNCC2C(=O)OC.Cl.Cl |
Origin of Product |
United States |
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